Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-

Descripción general

Descripción

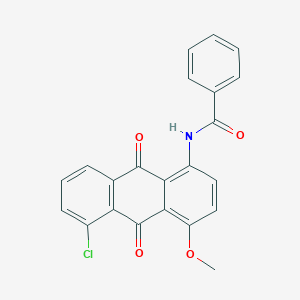

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with the molecular formula C22H14ClNO4. It is a derivative of benzamide, characterized by the presence of a 5-chloro-4-methoxyanthraquinonyl group. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, the production of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.

Types of Reactions:

Oxidation: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: This compound can also be reduced under specific conditions to yield reduced forms.

Substitution: Substitution reactions involving the replacement of the chlorine or methoxy groups with other functional groups are common.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, acids, and bases are employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.

Aplicaciones Científicas De Investigación

Chemical Research Applications

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- serves as a precursor in the synthesis of various organic compounds. It is utilized in chemical reactions as a reagent due to its ability to form stable intermediates. The compound's synthesis typically involves the reaction of 5-chloro-4-methoxyanthraquinone with benzamide under controlled conditions to maximize yield and purity.

Table 1: Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of 5-chloro-4-methoxyanthraquinone with benzamide. |

| 2 | Use of a catalyst under specific temperature and pressure conditions. |

| 3 | Purification and crystallization to obtain the final product. |

Biological Applications

Research indicates that Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- exhibits potential biological activities, particularly in antimicrobial and antioxidant domains. Studies have shown that derivatives of benzamide can inhibit various microbial strains, making them valuable in developing new antibacterial agents . The compound's interactions at the molecular level suggest mechanisms that may involve enzyme inhibition or receptor modulation.

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of benzamide derivatives against several bacterial strains using standard methods such as the disk diffusion assay. The results indicated that compounds similar to Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- demonstrated significant inhibition zones compared to control substances .

Medicinal Applications

Ongoing research is exploring the therapeutic potential of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- in treating various diseases, including cancer. Its structural characteristics allow it to interact with biological targets involved in cell proliferation and apoptosis.

Table 2: Potential Therapeutic Uses

| Disease Area | Mechanism of Action |

|---|---|

| Cancer | Inhibition of cell growth pathways |

| Infectious Diseases | Antimicrobial properties |

| Inflammatory Diseases | Modulation of inflammatory responses |

Industrial Applications

In industrial settings, Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is utilized in producing dyes and pigments due to its vibrant color properties derived from the anthraquinone moiety. Its stability and reactivity make it suitable for various applications in chemical manufacturing processes.

Table 3: Comparison of Benzamide Derivatives

| Compound Name | Key Properties |

|---|---|

| Benzamide | Basic amide derivative |

| N-(2-hydroxy-4-nitrophenyl)benzamide | Noted for antimicrobial activity |

| Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | Unique due to anthraquinone group; versatile applications |

Mecanismo De Acción

The mechanism of action of Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparación Con Compuestos Similares

Benzamide: The simplest amide derivative of benzoic acid.

N-(2-hydroxy-4-nitrophenyl)-p-substituted benzamide: Known for its antimicrobial activity.

2,3-dimethoxy and 3-acetoxy-2-methyl benzamides: Studied for their antioxidant and antibacterial activities.

Uniqueness: Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is unique due to the presence of the 5-chloro-4-methoxyanthraquinonyl group, which imparts distinct chemical and biological properties. This makes it valuable in various research and industrial applications.

Actividad Biológica

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides an overview of its synthesis, biological mechanisms, and relevant case studies that highlight its potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C22H14ClNO4

- Molecular Weight : 391.8 g/mol

- CAS Number : 116-80-3

The compound features a benzamide backbone with a 5-chloro-4-methoxyanthraquinonyl substituent, which contributes to its unique chemical and biological properties. The presence of the anthraquinone moiety is particularly noteworthy as it is known for its diverse pharmacological activities.

Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- exhibits its biological effects through various mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, affecting pathways related to cell proliferation and apoptosis.

- Receptor Interaction : The compound can interact with various receptors, potentially modulating signaling pathways that lead to therapeutic effects.

- Oxidative Stress Modulation : It has been observed to possess antioxidant properties, which can protect cells from oxidative damage.

Antimicrobial Activity

Research indicates that Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- demonstrates significant antimicrobial activity. A study highlighted its effectiveness against Mycobacterium tuberculosis (M. tuberculosis), with minimal inhibitory concentrations (MIC) ranging from 0.9 to 3.0 mg/mL against multidrug-resistant strains .

Anticancer Activity

The compound has shown promise in cancer research, particularly due to its ability to induce apoptosis in cancer cells. A cytotoxicity assay performed on human lung adenocarcinoma A549 cells revealed that it did not exhibit general toxicity while effectively inhibiting cell growth .

Case Studies and Research Findings

-

Antimycobacterial Activity :

- A study demonstrated that derivatives of benzamides, including Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)-, were synthesized and tested for their antimycobacterial properties against M. tuberculosis. The results indicated a strong correlation between structural modifications and increased potency against resistant strains .

-

Neuroleptic Potential :

- In another investigation focused on neuroleptic activity, benzamides were synthesized and evaluated for their effects on apomorphine-induced stereotyped behavior in rats. The findings suggested that certain modifications could enhance the activity significantly compared to standard treatments like metoclopramide .

- Pesticidal Activity :

Comparative Analysis of Biological Activities

Propiedades

IUPAC Name |

N-(5-chloro-4-methoxy-9,10-dioxoanthracen-1-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H14ClNO4/c1-28-16-11-10-15(24-22(27)12-6-3-2-4-7-12)18-19(16)21(26)17-13(20(18)25)8-5-9-14(17)23/h2-11H,1H3,(H,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUENIEUULTXURC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=C(C=C1)NC(=O)C3=CC=CC=C3)C(=O)C4=C(C2=O)C(=CC=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H14ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80151261 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-80-3 | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116803 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, N-(5-chloro-4-methoxyanthraquinonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80151261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.